N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-(2,5-difluorophenyl)-N-methylmethanesulfonamide
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Description
N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-(2,5-difluorophenyl)-N-methylmethanesulfonamide is a useful research compound. Its molecular formula is C19H20F2N6O2S and its molecular weight is 434.47. The purity is usually 95%.
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Biological Activity
N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-(2,5-difluorophenyl)-N-methylmethanesulfonamide is a novel compound that has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics. This article explores the compound's synthesis, biological activity, and relevant case studies.
- Molecular Formula : C14H18N6O2S
- Molecular Weight : 318.39 g/mol
- CAS Number : 2320146-74-3
The compound primarily acts as a kinase inhibitor. Kinases play a critical role in various cellular processes, including cell proliferation and survival. By inhibiting specific kinases, this compound can potentially disrupt cancer cell signaling pathways.
In Vitro Studies
Several studies have evaluated the biological activity of compounds similar to this compound. For instance:
- Cytotoxicity Against Cancer Cell Lines : A study reported that related triazolo-pyridazine derivatives exhibited significant cytotoxicity against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The most potent compounds showed IC50 values in the low micromolar range (e.g., 1.06 μM for A549) .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis indicates that modifications in the triazolo and pyridazine moieties significantly affect the compound's potency and selectivity. The presence of a cyclopropyl group has been associated with enhanced biological activity compared to other substituents .
Case Study 1: c-Met Kinase Inhibition
A recent study focused on the inhibition of c-Met kinase by various triazolo derivatives. The compound demonstrated competitive inhibition with an IC50 value comparable to established inhibitors like Foretinib. This suggests its potential utility in treating cancers characterized by c-Met overexpression .
Case Study 2: Apoptosis Induction
Research involving apoptosis assays revealed that compounds structurally similar to this compound could induce late apoptosis in A549 cells. This was evidenced by significant changes in cell cycle distribution and increased apoptotic markers .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
Compound Name | IC50 (μM) | Target | Notes |
---|---|---|---|
N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl) | 0.090 | c-Met Kinase | Comparable to Foretinib |
Compound 12e | 1.06 | A549 | Significant cytotoxicity |
Compound 19e | 2.73 | HeLa | Induces apoptosis |
Properties
IUPAC Name |
N-[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1-(2,5-difluorophenyl)-N-methylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N6O2S/c1-25(30(28,29)11-13-8-14(20)4-5-16(13)21)15-9-26(10-15)18-7-6-17-22-23-19(12-2-3-12)27(17)24-18/h4-8,12,15H,2-3,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSXSXTZEJNKIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C(=NN=C3C4CC4)C=C2)S(=O)(=O)CC5=C(C=CC(=C5)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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